molecular formula C11H9ClN2O B7509894 N-(8-chloroquinolin-5-yl)acetamide

N-(8-chloroquinolin-5-yl)acetamide

Cat. No.: B7509894
M. Wt: 220.65 g/mol
InChI Key: PQCINXDRCVRUDF-UHFFFAOYSA-N
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Description

N-(8-chloroquinolin-5-yl)acetamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the chloro group at the 8th position and the acetamide group at the 5th position of the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloroquinolin-5-yl)acetamide typically involves the chlorination of quinoline followed by acetamidation. One common method is the reaction of 8-chloroquinoline with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloroquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-chloroquinolin-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloroquinolin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and acetamide groups enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(8-chloroquinolin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7(15)14-10-5-4-9(12)11-8(10)3-2-6-13-11/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCINXDRCVRUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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